Methyl 2-bromo-5-formylbenzoate

Beschreibung

BenchChem offers high-quality Methyl 2-bromo-5-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-5-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

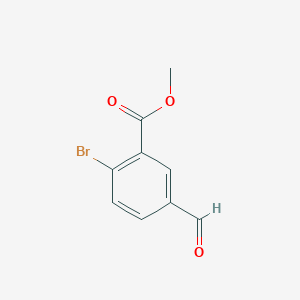

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 2-bromo-5-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOANPCORUKMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Methyl 2-bromo-5-formylbenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-5-formylbenzoate (CAS No: 1043418-95-6) is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Its unique trifunctional nature, featuring a methyl ester, a bromine atom, and an aldehyde group on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its reactivity and applications, particularly in the realm of pharmaceutical and agrochemical research.

Core Properties and Structural Elucidation

Methyl 2-bromo-5-formylbenzoate is a solid at room temperature with a molecular weight of 243.05 g/mol and a chemical formula of C₉H₇BrO₃.[1][2][3] For optimal stability, it should be stored at 2-8°C under an inert atmosphere.[1]

Structural Diagram

The structure of Methyl 2-bromo-5-formylbenzoate is characterized by a benzene ring substituted at the 1, 2, and 5 positions. The ortho-disposed methyl ester and bromine atom create a sterically hindered environment that influences the reactivity of both groups. The aldehyde group at the 5-position is electronically deactivated by the electron-withdrawing ester group but remains a key site for nucleophilic attack and condensation reactions.

Caption: Chemical structure of Methyl 2-bromo-5-formylbenzoate.

Physicochemical and Spectroscopic Data

While comprehensive experimental data is not widely published, the following table summarizes the known and predicted properties of Methyl 2-bromo-5-formylbenzoate.

| Property | Value | Source(s) |

| CAS Number | 1043418-95-6 | [1][4] |

| Molecular Formula | C₉H₇BrO₃ | [1][2][3] |

| Molecular Weight | 243.05 g/mol | [1][2][3] |

| Appearance | Solid | [2][3] |

| Purity | ≥97% (typically) | [1][3] |

| Storage | 2-8°C, under inert gas | [1] |

| SMILES | COC(=O)C1=CC(=CC=C1Br)C=O | [1] |

| InChI Key | XQOANPCORUKMQY-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | [5] |

| Predicted logP | 2.0482 | [5] |

Synthesis of Methyl 2-bromo-5-formylbenzoate

The most direct and logical synthetic route to Methyl 2-bromo-5-formylbenzoate is through the esterification of its corresponding carboxylic acid, 2-bromo-5-formylbenzoic acid. This precursor is commercially available, making this a practical approach for laboratory-scale synthesis.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Methyl 2-bromo-5-formylbenzoate.

Detailed Experimental Protocol

This protocol is based on the well-established Fischer esterification method, adapted for this specific substrate.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-bromo-5-formylbenzoic acid (1.0 eq) in methanol (10-20 volumes).

-

Acid Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and may cause the mixture to warm.

-

Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-water. Neutralize the solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 2-bromo-5-formylbenzoate.

Chemical Reactivity and Applications

The synthetic utility of Methyl 2-bromo-5-formylbenzoate stems from the differential reactivity of its three functional groups. This allows for selective transformations and the construction of diverse molecular scaffolds.

Reactions at the Aldehyde Group

The formyl group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted into a variety of other functional groups or used to build heterocyclic rings.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amines.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the formation of alkenes.

-

Condensation Reactions: Condensation with active methylene compounds or amines is a common strategy for the synthesis of heterocycles. For instance, reaction with anilines can lead to the formation of imines, which can be further cyclized.

Reactions at the Aryl Bromide

The bromine atom, positioned ortho to the ester, is a handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters introduces new aryl or vinyl substituents.

-

Heck Coupling: Reaction with alkenes under palladium catalysis forms a new carbon-carbon bond at the bromine position.

-

Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes provides access to aryl alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the synthesis of N-aryl compounds.

Application in Heterocyclic Synthesis: The Isoindolinone Scaffold

A particularly valuable application of this class of compounds is in the synthesis of isoindolinones, a privileged scaffold in medicinal chemistry found in numerous bioactive molecules.[2][8] The ortho-disposed ester and the formyl group can participate in intramolecular cyclization reactions.

A plausible synthetic route to an N-substituted isoindolinone would involve an initial reductive amination at the formyl group, followed by an intramolecular amidation/cyclization.

Caption: Plausible reaction pathway for the synthesis of isoindolinones.

Safety and Handling

Methyl 2-bromo-5-formylbenzoate is classified as an irritant.[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation Mark).

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methyl 2-bromo-5-formylbenzoate is a valuable and versatile building block for organic synthesis. Its trifunctional nature provides a platform for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The synthetic protocol and reactivity profile outlined in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this compound in their research and development endeavors.

References

-

Chen, Z., et al. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity, 20(4), 859-865. Available from: [Link]

-

American Elements. (n.d.). Methyl 2-bromo-5-formylbenzoate. Retrieved January 19, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 2-bromo-5-formylbenzoate. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. Retrieved January 19, 2026, from [Link]

-

Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved January 19, 2026, from [Link]

-

Chongqing Kemai Material Technology Co., Ltd. (n.d.). methyl 5-bromo-2-formylbenzoate 1016163-89-5. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). Methyl 2-fluoro-5-formylbenzoate. Retrieved January 19, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

- 1. Methyl 2-bromo-5-formylbenzoate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. METHYL 2-BROMO-5-FORMYLBENZOATE | CymitQuimica [cymitquimica.com]

- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. iajpr.com [iajpr.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl 2-bromo-5-formylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of Methyl 2-bromo-5-formylbenzoate, a key building block in modern organic synthesis and pharmaceutical development. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's core identifiers, physicochemical properties, synthetic pathways, and its strategic application in the construction of complex molecular architectures.

Core Identifiers and Chemical Profile

Methyl 2-bromo-5-formylbenzoate is a polysubstituted benzene derivative featuring a bromo, a formyl, and a methyl ester group. This unique combination of functional groups makes it a versatile intermediate for a wide range of chemical transformations.

| Identifier | Value | Source |

| CAS Number | 1043418-95-6 | [1][2][3][4][5] |

| IUPAC Name | methyl 2-bromo-5-formylbenzoate | |

| Synonyms | Methyl 2-bromo-5-formyl benzoate, 2-Bromo-5-formyl-benzoic acid methyl ester | [6] |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1][2] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)C=O)Br | [4] |

| InChI Key | XQOANPCORUKMQY-UHFFFAOYSA-N | [1][4] |

Physicochemical and Safety Data

Precise experimental data for the melting and boiling points of Methyl 2-bromo-5-formylbenzoate are not widely reported in publicly available literature. However, data from structurally similar compounds and supplier information provide valuable insights.

| Property | Value | Notes |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at 2-8°C under an inert gas atmosphere. | [7] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structurally related compounds. |

| Melting Point | 62-64°C (for the related compound Methyl-2-fluoro-5-formyl-benzoate) |

Safety and Handling

GHS Hazard Statements (based on related compounds):

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of Methyl 2-bromo-5-formylbenzoate

A definitive, peer-reviewed synthesis protocol for Methyl 2-bromo-5-formylbenzoate is not prominently published. However, based on established organic chemistry principles and analogous transformations, a logical two-step synthetic route can be proposed, starting from 2-bromo-5-methylbenzoic acid. This approach involves the esterification of the carboxylic acid followed by the selective oxidation of the methyl group to an aldehyde.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of Methyl 2-bromo-5-formylbenzoate.

Experimental Protocol (Hypothetical)

Step 1: Esterification of 2-Bromo-5-methylbenzoic acid

-

To a solution of 2-bromo-5-methylbenzoic acid (1.0 eq) in methanol (10 vol), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-bromo-5-methylbenzoate.

Step 2: Oxidation of Methyl 2-bromo-5-methylbenzoate

-

Dissolve Methyl 2-bromo-5-methylbenzoate (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination of the methyl group.

-

Following the formation of the benzylic bromide, subsequent hydrolysis (e.g., with aqueous sodium carbonate) would yield the corresponding alcohol, which can then be oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Note: This is a proposed synthetic route. Actual reaction conditions may require optimization.

Applications in Medicinal Chemistry and Drug Discovery

The strategic placement of the bromo, formyl, and methyl ester functionalities on the benzene ring makes Methyl 2-bromo-5-formylbenzoate a highly valuable scaffold for the synthesis of complex, biologically active molecules.

Key Chemical Transformations

-

Suzuki-Miyaura Cross-Coupling: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of boronic acids and esters. This is a cornerstone reaction in modern drug discovery for the synthesis of biaryl compounds.

-

Reductive Amination: The formyl group is a versatile functional group that can readily undergo reductive amination with primary and secondary amines to introduce diverse nitrogen-containing moieties.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to various alkenes through reactions with phosphorus ylides.

-

Condensation Reactions: The formyl group can participate in condensation reactions with nucleophiles such as anilines and hydrazines to form imines and hydrazones, respectively. A particularly relevant transformation is the reaction with o-phenylenediamines to form benzimidazole derivatives, a common scaffold in many pharmaceutical agents.

Role as a Pharmaceutical Intermediate

While a direct, named pharmaceutical synthesized from Methyl 2-bromo-5-formylbenzoate is not prominently documented in the searched literature, its structural motifs are present in intermediates used for the synthesis of important drug classes. For instance, related bromo-methylphenyl derivatives are key intermediates in the synthesis of SGLT2 inhibitors for the treatment of type-II diabetes, such as Invokana. The synthesis of a key intermediate for this drug involves Suzuki cross-coupling reactions on a bromo-substituted phenyl ring.

The utility of this compound can be illustrated in the synthesis of a hypothetical drug candidate containing a benzimidazole core, a common structure in medicinal chemistry with a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.

Illustrative Synthetic Workflow: Benzimidazole Formation

Caption: Synthetic workflow for the formation of a benzimidazole derivative.

This reaction typically proceeds by the condensation of the aldehyde with one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzimidazole ring system.

Conclusion

Methyl 2-bromo-5-formylbenzoate is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its trifunctional nature allows for a diverse range of chemical modifications, enabling the efficient construction of complex molecular architectures. While detailed, publicly available experimental data is somewhat limited, its utility can be confidently inferred from the well-established reactivity of its constituent functional groups and the prevalence of similar structural motifs in known pharmaceutical intermediates. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the importance of such strategically functionalized intermediates is likely to increase.

References

-

American Elements. Methyl 2-bromo-5-formylbenzoate | CAS 1043418-95-6. [Link]

-

ChemSynthesis. methyl 2-fluoro-5-formylbenzoate - C9H7FO3, density, melting point, boiling point, structural formula, synthesis. [Link]

- Google Patents.

-

PubChem. Methyl 2-fluoro-5-formylbenzoate. [Link]

-

ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

-

National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PubChem. [Link]

-

Chongqing Kemai Material Technology Co., Ltd. methyl 5-bromo-2-formylbenzoate 1016163-89-5. [Link]

-

National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. PubChem. [Link]

-

MySkinRecipes. Methyl 2-bromo-5-formylbenzoate. [Link]

- Google Patents. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.

Sources

- 1. METHYL 2-BROMO-5-FORMYLBENZOATE | CymitQuimica [cymitquimica.com]

- 2. methyl 5-bromo-2-formylbenzoate 1016163-89-5 - Chongqing Kemai Material Technology Co., Ltd. [chem47.com]

- 3. Methyl 2-bromo-5-formylbenzoate [myskinrecipes.com]

- 4. 1043418-95-6 | Methyl 2-bromo-5-formylbenzoate | Bromides | Ambeed.com [ambeed.com]

- 5. benchchem.com [benchchem.com]

- 6. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Methyl 2-fluoro-5-formylbenzoate | C9H7FO3 | CID 24971957 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Methyl 2-bromo-5-formylbenzoate from 2-bromo-5-methylbenzoic acid

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for converting 2-bromo-5-methylbenzoic acid into Methyl 2-bromo-5-formylbenzoate. This synthesis is a classic example of multi-step organic chemistry, requiring careful strategic planning concerning functional group compatibility and reaction selectivity. The core of this transformation hinges on two principal stages: the protection of the carboxylic acid via esterification and the selective oxidation of a benzylic methyl group to an aldehyde.

This document is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded understanding of this synthetic route. We will delve into the causality behind experimental choices, provide validated protocols, and explore the critical parameters that ensure a successful outcome.

Strategic Analysis of the Synthetic Pathway

The transformation from 2-bromo-5-methylbenzoic acid to Methyl 2-bromo-5-formylbenzoate presents a key challenge: the selective oxidation of the methyl group in the presence of a carboxylic acid. Direct oxidation of the starting material is problematic, as the powerful reagents required would likely affect the carboxylic acid and could easily over-oxidize the methyl group to another carboxyl group.

Therefore, a two-step strategy is optimal:

-

Protection via Esterification: The carboxylic acid is first converted to its methyl ester. This serves a dual purpose: it protects the acid functionality from the subsequent oxidation conditions and brings the molecule one step closer to the final product structure. Esters are generally stable under the conditions required for benzylic oxidation.[1][2]

-

Selective Benzylic Oxidation: With the acid group protected, the benzylic methyl group on the intermediate, Methyl 2-bromo-5-methylbenzoate, can be selectively oxidized to a formyl group (aldehyde). This step is the most critical, demanding a reagent that is potent enough to oxidize the methyl group but selective enough to stop at the aldehyde stage without proceeding to a carboxylic acid.[3][4]

The overall synthetic workflow is visualized below.

Sources

Spectroscopic Unveiling of Methyl 2-bromo-5-formylbenzoate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-bromo-5-formylbenzoate, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to fully elucidate the molecular structure and characteristics of this compound. This guide moves beyond a simple presentation of data, offering insights into the rationale behind the spectroscopic techniques and the interpretation of the resulting spectra.

Introduction: The Significance of Spectroscopic Characterization

Methyl 2-bromo-5-formylbenzoate (C₉H₇BrO₃, Molar Mass: 243.05 g/mol ) is a trifunctional aromatic compound featuring a methyl ester, a bromo substituent, and a formyl group.[1][2] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials with novel properties. Accurate and unambiguous characterization of its structure is paramount to ensure the integrity of subsequent synthetic steps and the desired properties of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic arrangement and bonding.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Methyl 2-bromo-5-formylbenzoate is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the neighboring functional groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.05 | Singlet | 1H | Aldehyde (-CHO) | The strongly deshielding effect of the carbonyl group and the aromatic ring places the aldehyde proton far downfield. |

| ~8.20 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing formyl group and meta to the bromo and ester groups, leading to a significant downfield shift. |

| ~8.05 | Doublet of Doublets | 1H | Ar-H (H4) | This proton is ortho to the bromo group and meta to the formyl and ester groups. |

| ~7.85 | Doublet | 1H | Ar-H (H3) | This proton is ortho to the ester group and meta to the bromo and formyl groups. |

| ~3.95 | Singlet | 3H | Methyl (-OCH₃) | The protons of the methyl ester are in a relatively shielded environment, resulting in a singlet in the upfield region. |

Causality in ¹H NMR: The predicted chemical shifts are a direct consequence of the electronic environment of each proton. The electron-withdrawing nature of the formyl and ester groups deshields the aromatic protons, shifting their signals downfield. The aldehyde proton experiences the most significant deshielding. The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring, non-equivalent protons. In this case, the aromatic protons are expected to show coupling to their immediate neighbors, resulting in doublets and a doublet of doublets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.0 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of the aldehyde is highly deshielded and appears at a very low field. |

| ~165.0 | Ester Carbonyl (C=O) | The ester carbonyl carbon is also deshielded but typically appears slightly upfield from the aldehyde carbonyl. |

| ~138.0 | Aromatic Carbon (C5) | This carbon is directly attached to the electron-withdrawing formyl group. |

| ~135.0 | Aromatic Carbon (C1) | This carbon is attached to the ester group. |

| ~133.0 | Aromatic Carbon (C4) | This carbon is deshielded by the adjacent bromo group. |

| ~131.0 | Aromatic Carbon (C3) | Aromatic carbon adjacent to the ester group. |

| ~125.0 | Aromatic Carbon (C6) | Aromatic carbon adjacent to the formyl group. |

| ~122.0 | Aromatic Carbon (C2) | This carbon is directly attached to the electron-withdrawing bromo group. |

| ~53.0 | Methyl Carbon (-OCH₃) | The carbon of the methyl ester is in a shielded environment and appears in the upfield region. |

Expertise in Interpretation: The assignment of carbon signals is based on well-established chemical shift ranges for different types of carbon atoms and the predictable effects of substituents on the aromatic ring. The strongly electron-withdrawing carbonyl and bromo groups cause a significant downfield shift for the carbons to which they are attached.

Vibrational Analysis by Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of specific frequencies of IR radiation corresponds to particular bond types and functional groups, making it an excellent tool for functional group identification.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2850 & ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1725-1740 | Strong | Ester C=O Stretch |

| ~1690-1710 | Strong | Aldehyde C=O Stretch |

| ~1600 & ~1475 | Medium | Aromatic C=C Bending |

| ~1250-1300 | Strong | Ester C-O Stretch |

| ~1000-1100 | Medium | C-Br Stretch |

Trustworthiness of IR Data: The presence of two strong carbonyl absorption bands is a key diagnostic feature for Methyl 2-bromo-5-formylbenzoate, confirming the presence of both the ester and aldehyde functionalities. The characteristic aldehyde C-H stretching vibrations, often appearing as a pair of weak bands (a Fermi doublet), further corroborate the presence of the formyl group.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For Methyl 2-bromo-5-formylbenzoate, Electrospray Ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Expected Mass Spectrometry Data (ESI-MS):

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z = 242 and m/z = 244, corresponding to [C₉H₇⁷⁹BrO₃]⁺ and [C₉H₇⁸¹BrO₃]⁺, respectively. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Key Fragmentation Pathways:

-

Loss of OCH₃: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of an acylium ion. This would result in peaks at m/z = 211 and 213.

-

Loss of CHO: The loss of the formyl radical (•CHO) from the molecular ion would give rise to peaks at m/z = 213 and 215.

-

Loss of Br: Cleavage of the carbon-bromine bond would result in a fragment at m/z = 163.

-

Visualizing Fragmentation:

Caption: Predicted major fragmentation pathways for Methyl 2-bromo-5-formylbenzoate in Mass Spectrometry.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of Methyl 2-bromo-5-formylbenzoate and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Parameters: Utilize a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 1-2 seconds. Process the data with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation.

-

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of about 240 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, typically requiring a longer acquisition time than for ¹H NMR.

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid Methyl 2-bromo-5-formylbenzoate directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty ATR crystal prior to sample analysis and automatically subtract it from the sample spectrum.

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of Methyl 2-bromo-5-formylbenzoate (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Parameters: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and intense signal for the molecular ion.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the molecular ion and potential fragment ions.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of Methyl 2-bromo-5-formylbenzoate. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation information from MS. This guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important synthetic building block in their scientific endeavors.

References

Sources

An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-bromo-5-formylbenzoate

This guide provides a comprehensive technical overview of the solubility and stability of Methyl 2-bromo-5-formylbenzoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate the effective use and handling of this compound.

Introduction

Methyl 2-bromo-5-formylbenzoate is a multifunctional aromatic compound featuring a brominated ring, a methyl ester, and a formyl (aldehyde) group. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, these same functional groups dictate its physicochemical properties, presenting both opportunities and challenges in its application. An in-depth understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and shelf-life of intermediates and final products.

Section 1: Physicochemical Properties of Methyl 2-bromo-5-formylbenzoate

A foundational understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution.

| Property | Value | Source |

| Chemical Formula | C₉H₇BrO₃ | [1][2] |

| Molecular Weight | 243.05 g/mol | [1][2] |

| IUPAC Name | methyl 2-bromo-5-formylbenzoate | [1] |

| CAS Number | 1043418-95-6 | [1] |

| Appearance | Solid (predicted) | [2] |

Section 2: Solubility Profile: A Predictive and Experimental Approach

Predicted Solubility

The presence of a relatively nonpolar brominated benzene ring suggests that Methyl 2-bromo-5-formylbenzoate will exhibit good solubility in a range of common organic solvents.[3] The ester and aldehyde functionalities introduce some polarity, which may enhance solubility in moderately polar solvents.

-

Non-polar Aprotic Solvents (e.g., Toluene, Hexanes): Limited solubility is expected due to the polar functional groups.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetone): Good to excellent solubility is predicted. Benzaldehyde, a related structure, is highly soluble in solvents like ethyl acetate and chloroform.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding with the carbonyl oxygens of the ester and aldehyde groups.

-

Aqueous Solubility: The molecule is expected to have very low solubility in water. The hydrophobic nature of the brominated aromatic ring is the dominant factor.[4][5] While esters can engage in hydrogen bonding with water, the overall nonpolar character of the molecule will likely limit its aqueous solubility.[1][6] The solubility is not expected to be significantly influenced by pH in the range of 2-8, as the molecule does not possess readily ionizable groups.

Experimental Protocol for Solubility Determination

To establish a definitive solubility profile, a systematic experimental approach is necessary. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for quantifying the concentration of a compound in a saturated solution.[7]

Objective: To determine the solubility of Methyl 2-bromo-5-formylbenzoate in a range of pharmaceutically and synthetically relevant solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 2-bromo-5-formylbenzoate to a series of vials, each containing a different solvent (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, acetone, ethyl acetate, DCM, THF, toluene).

-

Ensure enough solid is present to achieve saturation, with undissolved solid remaining.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.45 µm filter (e.g., PTFE or PVDF, depending on solvent compatibility) to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of Methyl 2-bromo-5-formylbenzoate of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the calibration range.

-

Analyze the standards and the diluted sample by HPLC with UV detection at a wavelength where the compound has maximum absorbance.

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility.

-

Self-Validation: The protocol's integrity is maintained by running duplicates or triplicates for each solvent, ensuring the calibration curve has a high correlation coefficient (R² > 0.999), and including a blank solvent injection to check for interferences.

Caption: Workflow for Experimental Solubility Determination.

Section 3: Chemical Stability and Degradation Pathways

The stability of Methyl 2-bromo-5-formylbenzoate is a critical parameter, as degradation can lead to impurity formation, loss of potency, and potential safety concerns. The molecule's stability is influenced by its two primary reactive centers: the ester and the aldehyde. A forced degradation study is the most effective way to identify potential degradation pathways and develop stability-indicating analytical methods.[8][9]

Predicted Degradation Pathways

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[10]

-

Acid-catalyzed hydrolysis: This will yield 2-bromo-5-formylbenzoic acid and methanol. The reaction is typically slower than base-catalyzed hydrolysis.

-

Base-catalyzed hydrolysis (saponification): This is an irreversible process that will also produce 2-bromo-5-formylbenzoic acid (as its carboxylate salt) and methanol. This pathway is generally faster and occurs under milder conditions than acid hydrolysis.[11]

-

-

Oxidation: The aldehyde group is prone to oxidation, which would convert it to a carboxylic acid.[12][13] The primary degradation product would be methyl 2-bromo-5-carboxybenzoate. Common laboratory oxidants or atmospheric oxygen can facilitate this process.

-

Photodegradation: Aromatic aldehydes and ketones can undergo photochemical reactions upon exposure to light, particularly UV radiation.[14][15] Potential pathways could involve the formation of radical species, leading to a variety of degradation products, including the potential for decarbonylation to form methyl 2-bromobenzoate.

-

Thermal Degradation: While aromatic bromo compounds can be thermally stable, the presence of the other functional groups may lower the decomposition temperature.[9] High temperatures could lead to complex degradation profiles.

Caption: Predicted Degradation Pathways.

Experimental Protocol for a Forced Degradation Study

This protocol is designed to systematically evaluate the stability of Methyl 2-bromo-5-formylbenzoate under various stress conditions, as recommended by ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[8]

Objective: To identify the degradation products and understand the degradation pathways of Methyl 2-bromo-5-formylbenzoate under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Methyl 2-bromo-5-formylbenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature and take samples at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the expected rapid degradation. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and monitor for degradation over several hours.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a set period. Also, expose a solution of the compound to the same temperature.

-

Photostability: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from all generated degradation products. A gradient elution method with a C18 column is often a good starting point. A photodiode array (PDA) detector is highly recommended to assess peak purity and obtain UV spectra of the degradants.

-

For structural elucidation of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]

-

Data Interpretation and Trustworthiness:

-

Mass Balance: The sum of the amount of the parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the parent compound. This ensures that all significant degradation products have been detected.

-

Peak Purity: The use of a PDA detector allows for the assessment of peak purity, confirming that the chromatographic peak of the parent compound does not co-elute with any degradation products. This is a crucial aspect of a validated stability-indicating method.

Section 4: Recommended Analytical Methodology

A robust and validated analytical method is essential for both solubility and stability studies.

Recommended Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm (or similar)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape) is a good starting point.

-

Detection: UV detection at the λmax of Methyl 2-bromo-5-formylbenzoate.

-

Quantification: Use of an external standard with a multi-point calibration curve.

This method should be validated for specificity, linearity, accuracy, precision, and robustness, especially if it is to be used in a regulated environment.

Conclusion

Methyl 2-bromo-5-formylbenzoate is a compound with significant potential in organic synthesis. Its utility, however, is directly linked to a thorough understanding of its physicochemical properties. This guide has provided a predictive framework for its solubility and stability, grounded in the established principles of organic chemistry. More importantly, it has outlined detailed, self-validating experimental protocols that researchers can employ to generate the precise data required for their specific applications. By systematically investigating its solubility and degradation pathways, scientists can de-risk their development processes, ensuring the efficient and reliable use of this versatile chemical intermediate.

References

-

Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

American Elements. (n.d.). Methyl 2-bromo-5-formylbenzoate. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Raval, A. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

Banerjee, T. & De, A. (2017). Calculation of Aqueous Solubility of Organic Compounds. National Institute of Standards and Technology. Retrieved from [Link]

-

Journal of the American Chemical Society. (2021). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

ResearchGate. (2015). forced degradation study -a new approach for stress testing of drug substances and drug products. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2015). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.

-

ASM Journals. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

-

International Journal of Applied Pharmaceutics. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

- Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.

-

PubChem. (n.d.). Benzaldehyde. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

-

ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

-

ResearchGate. (2022). Methyl ester hydrolysis. Retrieved from [Link]

-

AIDIC - The Italian Association of Chemical Engineering. (2021). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

-

MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2015). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. Retrieved from [Link]

-

European Patent Office. (n.d.). EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

-

National Center for Biotechnology Information. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

-

Misericordia University. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Reddit. (2020). Isomerization during hydrolysis of a methyl ester. Retrieved from [https://www.reddit.com/r/Chempros/comments/4qj1z2/isomerization_during_hydrolysis_of_a_methyl_ester/]([Link]_ hydrolysis_of_a_methyl_ester/)

-

American Chemical Society. (2021). Stabilization of Fully Deprotonated Melaminate Anions (C3N6)6−. Retrieved from [Link]

-

Quora. (2016). Why is benzaldehyde less soluble than acetone in water?. Retrieved from [Link]

-

BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. acdlabs.com [acdlabs.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. quora.com [quora.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. onyxipca.com [onyxipca.com]

- 11. ajpsonline.com [ajpsonline.com]

- 12. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-bromo-5-formylbenzoate" safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Methyl 2-bromo-5-formylbenzoate

Introduction: Acknowledging the Reactive Potential

Methyl 2-bromo-5-formylbenzoate (CAS No. 1043418-95-6) is a multifunctional aromatic compound increasingly utilized as a key building block in medicinal chemistry and drug development. Its structure, incorporating a bromoarene, a methyl ester, and an aromatic aldehyde, offers versatile handles for synthetic transformations. However, these same functional groups contribute to its chemical reactivity and necessitate a rigorous approach to safety and handling. This guide, intended for laboratory researchers and drug development professionals, provides a comprehensive overview of the hazards associated with this compound and outlines field-proven protocols to ensure its safe manipulation, storage, and disposal. The causality behind each recommendation is explained to foster a deeper understanding of the required safety culture.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. Methyl 2-bromo-5-formylbenzoate is typically encountered as a white to light brown solid.[1] Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1043418-95-6 | [1][2][3] |

| Molecular Formula | C₉H₇BrO₃ | [2][3] |

| Molecular Weight | 243.05 g/mol | [2][3][4] |

| Appearance | White to light brown solid | [1] |

| Synonyms | 2-Bromo-5-formyl-benzoic acid methyl ester | [1][2][3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][3] |

Section 2: Hazard Identification and GHS Classification

Methyl 2-bromo-5-formylbenzoate is classified under the Globally Harmonized System (GHS) as an irritant. The primary hazards are associated with direct contact and inhalation.

GHS Pictogram:

Signal Word: Warning [1][2][3]

| Hazard Class | Code | Statement | Causality and Implication for Researchers |

| Skin Irritation | H315 | Causes skin irritation | The bromoarene and aldehyde functionalities can react with skin proteins and lipids, leading to inflammation, redness, and discomfort. Prolonged or repeated contact can lead to dermatitis. |

| Eye Irritation | H319 | Causes serious eye irritation | Direct contact with the eyes can cause significant pain, redness, and potential damage to the cornea. The irritant nature of the compound necessitates immediate and thorough flushing if exposure occurs. |

| Respiratory Irritation | H335 | May cause respiratory irritation | Inhalation of the solid dust or particulates can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, sneezing, and shortness of breath. |

Source for all hazard statements:[1][2][3]

Section 3: The Hierarchy of Controls: A Proactive Safety Framework

Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective measures (elimination, substitution) but recognizes the critical role of engineering controls, administrative procedures, and Personal Protective Equipment (PPE) in the research environment.

Caption: Decision workflow for responding to a chemical spill.

Small Spill Procedure (Manageable by trained lab personnel):

-

Alert & Restrict : Immediately alert others in the area and restrict access. [5]2. Consult SDS : Refer to the Safety Data Sheet for specific instructions.

-

PPE : Don appropriate PPE, including safety goggles, gloves, and a lab coat. [6]4. Containment : Prevent the spread of the solid. Avoid generating dust. [7]5. Cleanup : Gently sweep the solid material into a designated hazardous waste container. [7]Use absorbent paper dampened with a suitable solvent like ethanol to pick up any remaining residue. [8]6. Decontamination : Clean the spill area with soap and water. [6][8]7. Disposal : Seal and label the container as hazardous waste for proper disposal. [6][7] Large Spill Procedure:

-

Evacuate : Immediately evacuate the area. [9][10]2. Alert : Notify your supervisor and call the institutional Emergency Response team (e.g., EHS). [7][10]3. Isolate : Close doors to the affected area to confine vapors. [5]4. Assist : Attend to any injured or contaminated personnel from a safe distance. [6]5. Await Response : Do not attempt to clean up a large spill unless you are part of the trained emergency response team. [10]

Section 6: Waste Disposal

All materials contaminated with Methyl 2-bromo-5-formylbenzoate, including spill cleanup debris, empty containers, and used PPE, must be treated as hazardous waste. [7]* Collect waste in a clearly labeled, sealed, and leak-proof container. [6][7]* Follow all local, state, and federal regulations for hazardous waste disposal.

-

Never dispose of this chemical down the drain or in regular trash.

References

-

American Elements. Methyl 2-bromo-5-formylbenzoate Safety Information. [Link]

-

Princeton University Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

Alpha-Omega Training and Compliance Inc. Chemical Spill Response Procedure: What To Do. [Link]

-

Ion Science UK. HAZMAT Spill Response Procedures. [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

-

Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

-

U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

-

SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

-

Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link] (Note: Used as a proxy for a structurally similar compound to inform on general safety measures).

-

PubChem. Methyl 3-bromo-5-formylbenzoate. [Link] (Note: Data for a structural isomer).

Sources

- 1. methyl 2-bromo-5-formylbenzoate | 1043418-95-6 [amp.chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. chemscene.com [chemscene.com]

- 4. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. offices.austincc.edu [offices.austincc.edu]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 8. METHYL-P-FORMYLBENZOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. a-otc.com [a-otc.com]

- 10. ionscience.com [ionscience.com]

The Strategic Utility of Methyl 2-Bromo-5-Formylbenzoate in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of modern pharmaceutical research and development, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-bromo-5-formylbenzoate (CAS No. 1043418-95-6) has emerged as a key intermediate, offering a unique combination of reactive functional groups that medicinal chemists can exploit to construct complex molecular architectures. This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of this versatile compound, with a focus on empowering researchers to effectively integrate it into their drug discovery programs.

It is crucial to distinguish Methyl 2-bromo-5-formylbenzoate from its positional isomer, Methyl 5-bromo-2-formylbenzoate (CAS No. 1016163-89-5). The distinct substitution pattern of these isomers leads to different reactivity and ultimately dictates their suitability for specific synthetic transformations. This guide will focus exclusively on the 2-bromo-5-formyl isomer.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Methyl 2-bromo-5-formylbenzoate is fundamental for its effective use.

| Property | Value | Source |

| CAS Number | 1043418-95-6 | [1] |

| Molecular Formula | C₉H₇BrO₃ | [1] |

| Molecular Weight | 243.05 g/mol | [1] |

| IUPAC Name | methyl 2-bromo-5-formylbenzoate | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [3] |

Structural Confirmation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (typically downfield, ~10 ppm), the methyl ester protons (~3.9 ppm), and any coupling between them.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will reveal signals for the carbonyl carbons of the ester and aldehyde, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the methyl carbon of the ester.[4]

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition. The expected [M+H]⁺ ion would allow for the precise determination of the molecular formula.

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit characteristic absorption bands for the C=O stretching vibrations of the ester and aldehyde functional groups, as well as C-H and C=C stretching frequencies of the aromatic ring.

Commercial Availability and Supplier Landscape

Methyl 2-bromo-5-formylbenzoate is commercially available from a number of suppliers specializing in research chemicals and pharmaceutical intermediates. The availability, purity, and offered quantities can vary, and it is recommended to request certificates of analysis (CoA) from suppliers to verify the identity and quality of the material.

| Supplier | Purity | Available Quantities |

| American Elements | Research and bulk quantities available | Custom and bulk |

| CymitQuimica | 97% | 250mg, 1g, 5g, 10g |

| Fluorochem | Not specified | Inquire for details |

| MySkinRecipes | 95% | Inquire for details |

| Ambeed | Not specified | Inquire for details |

| ChemScene | Not specified | Inquire for details |

Synthesis of Methyl 2-Bromo-5-Formylbenzoate: A Conceptual Workflow

While detailed, step-by-step synthesis protocols for Methyl 2-bromo-5-formylbenzoate are not extensively published in peer-reviewed literature, a plausible synthetic route can be conceptualized from commercially available starting materials. A common strategy involves the oxidation of the corresponding methyl group of a substituted toluene, followed by esterification.

A potential synthetic pathway is outlined below:

Caption: Conceptual workflow for the synthesis of Methyl 2-bromo-5-formylbenzoate.

Experimental Protocol: A Representative Procedure for Spectroscopic Analysis

The following protocol outlines the steps for acquiring NMR spectra for the structural confirmation of Methyl 2-bromo-5-formylbenzoate, based on standard laboratory practices.[4]

1. Sample Preparation: a. Accurately weigh 5-10 mg of Methyl 2-bromo-5-formylbenzoate. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy: a. Acquire the spectrum on a 400 MHz NMR spectrometer.[4] b. Set the spectral width to cover a range of 0-12 ppm. c. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

3. ¹³C NMR Spectroscopy: a. Acquire the spectrum on a 100 MHz NMR spectrometer.[4] b. Use a proton-decoupled pulse sequence. c. Set the spectral width to cover a range of 0-200 ppm.

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of Methyl 2-bromo-5-formylbenzoate lies in the orthogonal reactivity of its functional groups. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and the formation of various heterocycles. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or further functionalization.

A notable example of its application is in the synthesis of a potent inhibitor of Cryptosporidium, a protozoan parasite that causes diarrheal disease.[4] In this synthesis, Methyl 2-bromo-5-formylbenzoate was used as a key building block to construct the complex heterocyclic core of the drug candidate.[4]

The benzoxaborole moiety, which has been incorporated into approved drugs, is a bioisostere for carboxylic acid and can be synthesized from precursors like Methyl 2-bromo-5-formylbenzoate.[4]

Caption: Key synthetic transformations of Methyl 2-bromo-5-formylbenzoate in drug discovery.

Safety and Handling

Methyl 2-bromo-5-formylbenzoate is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.[5][6][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 2-bromo-5-formylbenzoate is a valuable and versatile building block for medicinal chemists. Its commercial availability and the diverse reactivity of its functional groups make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, will enable researchers to fully leverage this compound in their quest for novel therapeutics.

References

Sources

- 1. americanelements.com [americanelements.com]

- 2. solutions.covestro.com [solutions.covestro.com]

- 3. methyl 2-bromo-5-formylbenzoate | 1043418-95-6 [chemicalbook.com]

- 4. Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. media.novol.com [media.novol.com]

- 7. pdf.dutscher.com [pdf.dutscher.com]

Reactivity of the aldehyde group in "Methyl 2-bromo-5-formylbenzoate"

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Methyl 2-bromo-5-formylbenzoate

Abstract

Methyl 2-bromo-5-formylbenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1] Its synthetic versatility stems from the orthogonal reactivity of its three key functional groups: a methyl ester, a bromo substituent, and a formyl (aldehyde) group. This guide provides an in-depth analysis of the reactivity of the aldehyde moiety, exploring the electronic and steric influences of the neighboring substituents. We will delve into the mechanistic underpinnings of its principal reactions—including nucleophilic additions, condensations, oxidations, and reductions—and provide field-proven, step-by-step protocols for each key transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1]

The Unique Electronic Landscape of the Aldehyde Group

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[2][3] In Methyl 2-bromo-5-formylbenzoate, the aldehyde group is situated on a benzene ring bearing two powerful electron-withdrawing groups (EWGs): a bromo group at the ortho position and a methyl ester group at the meta position.

-

Inductive and Resonance Effects: Both the halogen and the ester exert a strong electron-withdrawing inductive effect (-I), which significantly depletes electron density from the aromatic ring. This effect is transmitted to the aldehyde's carbonyl carbon, increasing its partial positive charge (δ+) and rendering it highly susceptible to nucleophilic attack.[4] While the benzene ring itself can stabilize a positive charge through resonance, the presence of potent EWGs counteracts this, enhancing the aldehyde's reactivity compared to unsubstituted benzaldehyde.[3][5][6]

-

Steric Considerations: The ortho-bromo group introduces a degree of steric hindrance around the formyl group.[4] However, for most nucleophilic additions, this steric impediment is secondary to the profound electronic activation provided by the EWGs. The approach of nucleophiles to the carbonyl carbon remains feasible, following a trajectory of approximately 105-107 degrees, known as the Bürgi-Dunitz angle.

This unique combination of electronic activation and moderate steric hindrance makes the aldehyde in Methyl 2-bromo-5-formylbenzoate a predictable and highly reactive handle for a wide array of chemical transformations.

Key Reaction Pathways and Experimental Protocols

The enhanced electrophilicity of the formyl carbon opens the door to a variety of reliable and high-yielding synthetic transformations. The following sections detail the mechanisms and provide validated protocols for the most critical reactions.

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for its ability to convert carbonyls into alkenes with high efficiency.[7][8] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde, forming a transient four-membered oxaphosphetane intermediate.[8][9] This intermediate rapidly collapses to yield the desired alkene and the highly stable triphenylphosphine oxide, which serves as the thermodynamic driving force for the reaction.[9]

Caption: Workflow for the Wittig Reaction.

Experimental Protocol: Synthesis of Methyl 2-bromo-5-vinylbenzoate

-

Ylide Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyltriphenylphosphonium bromide (1.2 eq.). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq., 2.5 M in hexanes) dropwise. Stir the now deep red or orange mixture at 0 °C for 1 hour.[10]

-

Reaction: In a separate flask, dissolve Methyl 2-bromo-5-formylbenzoate (1.0 eq.) in anhydrous THF. Cool this solution to 0 °C. Transfer the aldehyde solution to the ylide suspension via cannula.

-

Monitoring and Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by adding saturated aqueous NH4Cl solution.

-

Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.

| Parameter | Value |

| Reactant 1 | Methyl 2-bromo-5-formylbenzoate |

| Reactant 2 | Methyltriphenylphosphonium bromide / n-BuLi |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

| Projected Yield | 75-90% |

| Product | Methyl 2-bromo-5-vinylbenzoate |

Carbon-Carbon Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a highly effective method for forming C-C bonds by reacting an aldehyde with an active methylene compound, catalyzed by a weak base such as piperidine.[11][12] The reaction is pivotal for synthesizing α,β-unsaturated systems, which are valuable precursors for more complex molecules.[12]

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of Methyl 2-bromo-5-(2,2-dicyanovinyl)benzoate

-

Setup: To a round-bottom flask, add Methyl 2-bromo-5-formylbenzoate (1.0 eq.) and malononitrile (1.1 eq.). Dissolve the solids in ethanol.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq.) to the mixture using a micropipette.

-

Reaction: Stir the reaction mixture at room temperature. A precipitate often forms within 1-4 hours. Monitor the reaction progress by TLC.

-

Isolation: Once the reaction is complete, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold ethanol to remove residual reactants and catalyst. The resulting product is often of high purity, but can be further recrystallized from ethanol if necessary.

| Parameter | Value |

| Reactant 1 | Methyl 2-bromo-5-formylbenzoate |

| Reactant 2 | Malononitrile |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Temperature | Room Temperature |

| Projected Yield | 85-95%[12] |

| Product | Methyl 2-bromo-5-(2,2-dicyanovinyl)benzoate |

Selective Reduction to a Primary Alcohol

The selective reduction of the aldehyde in the presence of the methyl ester is a crucial transformation. Sodium borohydride (NaBH4) is the reagent of choice for this, as it is mild enough to reduce aldehydes and ketones without affecting less reactive esters. This chemoselectivity is a key advantage in multi-step synthesis.

Sources

- 1. Methyl 2-bromo-5-formylbenzoate [myskinrecipes.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. brainkart.com [brainkart.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity of the Bromo Group in Methyl 2-bromo-5-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract